3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-12-5-4-10(7-13(12)17)15(21)18-8-11-9-19-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRSDFFRXWPVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Moiety: This can be achieved through cyclization reactions involving pyridine derivatives and hydrazine or its derivatives.
Introduction of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoyl chloride with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzamide core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₁F₂N₃O
- Molecular Weight : 287.26 g/mol
- CAS Number : 1396707-37-1
The compound features a pyrazolo[1,5-a]pyridine moiety, which is known for its biological activity, particularly in the context of kinase inhibition and other enzymatic pathways.
Inhibition of Kinases
One of the primary applications of 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is its potential as an inhibitor of various kinases. Kinases are critical in regulating numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer and cardiovascular disorders.
- Microtubule Affinity Regulating Kinase (MARK) : This compound has shown promise in selectively inhibiting MARK, which is associated with neurodegenerative diseases like Alzheimer's disease. Inhibition of MARK can lead to improved neuronal function and may provide therapeutic benefits for patients suffering from such conditions .
Cardiovascular Disorders
The compound's ability to modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway makes it a candidate for treating cardiovascular diseases. By enhancing this pathway, it may help alleviate conditions such as hypertension and heart failure .
Mechanistic Studies
Research into the mechanisms through which this compound operates can provide insights into its pharmacological effects. Studies have indicated that compounds within this class can influence cellular signaling pathways that regulate cell proliferation and apoptosis .
Development of Novel Therapeutics
Given its unique structure and mechanism of action, this compound serves as a lead structure for developing new therapeutics targeting various kinases. The ongoing research aims to optimize its efficacy and selectivity against specific targets to minimize side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Pyrazolo[1,5-a]pyrimidines: These derivatives, such as 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, exhibit potent kinase inhibition due to substitutions at positions 5, 6, and 7, which enhance interactions with hydrophobic kinase pockets .
- Pyrazolo[3,4-b]pyridines : These analogs, like 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, demonstrate antimycobacterial activity via phenyl ring substitutions, highlighting the impact of peripheral groups on target specificity .
Pharmacological and Physicochemical Properties
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines with 7-amino groups exhibit IC₅₀ values < 100 nM against TTK and B-Raf kinases, attributed to polar moieties in hydrophobic regions . The target compound’s difluorobenzamide group may mimic this effect, though empirical data are pending.
- Solubility and Stability : Fluorine atoms in the benzamide moiety enhance metabolic stability but may reduce aqueous solubility compared to hydroxyl or methoxy analogs .
- Antimycobacterial Activity: Pyrazolo[3,4-b]pyridine derivatives achieve MIC values of 0.5–2 µg/mL against M.
Key Research Findings and Implications
Recent studies underscore the importance of substitution patterns in pyrazolo-fused systems:
- Microwave-assisted synthesis significantly improves regioselectivity and yield for pyrazolo[1,5-a]pyrimidines, a strategy applicable to the target compound’s production .
- X-ray crystallography of pyrazolo[1,5-a]pyrimidines reveals a 1(1)/2-type inhibition mechanism, suggesting that the target compound’s benzamide group could stabilize similar kinase interactions .
- Structural versatility in pyrazolo[1,5-a]pyrimidines allows for tuning of pharmacokinetic profiles, a principle extendable to the pyrazolo[1,5-a]pyridine scaffold .
Biological Activity
3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its therapeutic potential.
- Molecular Formula : C₁₅H₁₁F₂N₃O
- Molecular Weight : 287.26 g/mol
- CAS Number : 1396862-74-0
Biological Activity Overview
The biological activity of pyrazolo[1,5-a]pyridine derivatives, including this compound, has been explored in various studies. These compounds have shown promise in several therapeutic areas:
-
Anticancer Activity :
- Pyrazolo[1,5-a]pyridines have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies indicate that certain derivatives exhibit potent inhibitory effects on FGFR signaling pathways, leading to reduced cell proliferation in cancer models .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- The presence of the pyrazole ring and its substitution patterns significantly influence the compound's potency against various targets.
- Modifications to the benzamide moiety can enhance selectivity and efficacy against specific kinases involved in cancer progression .
Case Studies
Several studies provide insights into the biological efficacy of related compounds:
Study 1: FGFR Inhibition
A study synthesized multiple pyrazolo[3,4-d]pyridazinone derivatives and evaluated their effects on FGFR inhibition. Among these, one compound demonstrated an IC₅₀ value of 114.5 nmol/L against FGFR1 and showed significant antitumor efficacy in xenograft models .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of pyrazolo derivatives were tested against E. coli, B. subtilis, and C. albicans. The results indicated that specific structural modifications led to enhanced activity against these pathogens .
Data Tables
| Compound | Target | IC₅₀ (nmol/L) | Activity Type |
|---|---|---|---|
| Compound A | FGFR1 | 114.5 | Anticancer |
| Compound B | Bacillus subtilis | 10 (μM) | Antimicrobial |
| Compound C | PDE4 | Not specified | Anti-inflammatory |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide?
The synthesis typically involves coupling reactions between fluorinated benzamide precursors and functionalized pyrazolo[1,5-a]pyridine intermediates. For example:
- Step 1 : Activation of the carboxylic acid group in 3,4-difluorobenzoic acid using coupling agents like EDCI/HOBt to form an active ester.
- Step 2 : Reaction with a pyrazolo[1,5-a]pyridin-3-ylmethylamine derivative under basic conditions (e.g., DIPEA in DMF) to form the amide bond.
- Key intermediates : Diazonium salts derived from aminopyridine precursors can undergo cyclization via Pschorr-type reactions to form the pyrazolo[1,5-a]pyridine core .
Q. How is the structural identity of this compound confirmed post-synthesis?
A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR : Distinct signals for the difluorobenzamide (e.g., aromatic protons at δ 7.2–8.0 ppm) and pyrazolo[1,5-a]pyridine (e.g., methylene bridge at δ 4.5–5.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 344.1 for C17H12F2N3O) .
- X-ray crystallography : Resolves regiochemistry of the pyrazolo[1,5-a]pyridine ring and confirms fluorine substitution patterns .
Q. What are the primary challenges in purifying this compound?
- Solubility issues : The compound’s lipophilic nature (due to fluorine and heterocyclic moieties) may require chromatographic purification using gradients of ethyl acetate/hexane or DCM/methanol .
- Byproduct formation : Radical pathways during cyclization can yield isomers (e.g., pyrazolo[3,4-c]isoquinoline derivatives), necessitating careful monitoring via TLC or HPLC .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of pyrazolo[1,5-a]pyridine ring formation?
Regioselectivity is governed by:
- Reaction medium : Ionic pathways in polar aprotic solvents (e.g., acetonitrile) favor pyrazolo[1,5-a]pyridine, while radical pathways in aqueous media may lead to competing products .
- Catalysts : Microwave-assisted synthesis with pyridine as a base enhances cyclization efficiency and reduces side reactions (e.g., 1,4-pyrazolyl transfer) .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the benzamide stabilize transition states, directing cyclization to the desired position .
Q. How can contradictory data in reaction outcomes be resolved?
- Pathway analysis : Compare yields under ionic (e.g., tetrafluoroborate salts) vs. radical (e.g., hydrogen sulfate salts) conditions. For example, ionic pathways in acetonitrile yield 60–70% target product, while radical routes produce <30% due to competing decomposition .
- Computational modeling : DFT calculations predict thermodynamic favorability of intermediates, explaining discrepancies in product ratios .
Q. What role do fluorine atoms play in modulating biological activity?
- Electron effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) by altering electron density in the benzamide ring .
- Metabolic stability : Fluorine reduces oxidative metabolism, improving half-life in vitro. Comparative studies show 3,4-difluoro analogs exhibit 2–3× higher stability than non-fluorinated counterparts .
Q. What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous processing minimizes decomposition of diazonium intermediates .
- Catalyst screening : Pd/C or CuI accelerates coupling steps, reducing reaction time from 24h to 6h .
- Crystallization control : Use anti-solvents (e.g., water) to precipitate the compound, achieving >95% purity without chromatography .
Data Contradiction Analysis
Q. Why do similar synthetic protocols report varying yields for this compound?
Discrepancies arise from:
- Trace moisture : Hydrolysis of intermediates (e.g., diazonium salts) in non-anhydrous solvents reduces yield. Strict drying of acetonitrile (over molecular sieves) improves consistency .
- Temperature gradients : Microwave-assisted reactions (120°C) achieve higher reproducibility than oil-bath heating due to uniform thermal distribution .
Methodological Recommendations
- For regioselective synthesis : Use sodium nitrite in acetic acid to generate diazonium intermediates, followed by cyclization in anhydrous acetonitrile at 0–5°C .
- For bioactivity testing : Prioritize assays targeting kinases (e.g., JAK2) or phosphodiesterases, where pyrazolo[1,5-a]pyridine scaffolds show nM-level inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
